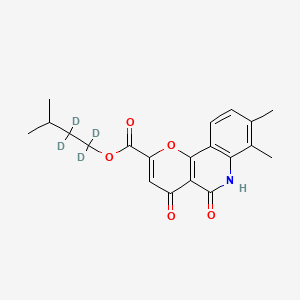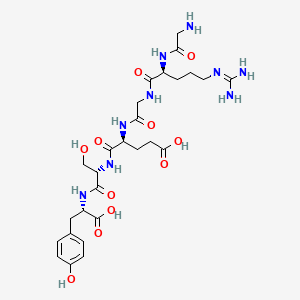![molecular formula C9H14O2 B589496 [1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI) CAS No. 144072-15-1](/img/no-structure.png)
[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI), also known as BCPE, is a bicyclic compound that has gained attention due to its potential as a building block for drug discovery. This compound has been studied for its unique chemical properties and has shown promise in various scientific research applications.
Scientific Research Applications
Organic Synthesis and Chemical Properties
The study on bromophenol derivatives with cyclopropyl moiety demonstrated the synthesis of compounds from the reaction of methyl isoeugenol with ethyl diazoacetate. This research contributed to the understanding of cyclopropane ring-opening reactions and the development of new compounds with potential inhibitory effects on enzymes related to diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Plant Biology and Agronomy
Research on 1-aminocyclopropane-1-carboxylic acid (ACC) , a structural analog to the compound of interest, has provided insights into its role as an ethylene precursor in plants. ACC's involvement in plant development, stress responses, and its transport and metabolism within plant systems have been extensively studied, illustrating the complex regulation of ethylene biosynthesis and its significant impact on agricultural practices (Vanderstraeten & Van Der Straeten, 2017).
Enzymatic Reactions and Biochemistry
The synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates highlight the chemical versatility and potential applications of cyclopropane derivatives in creating new polymeric materials with desirable properties. Such studies pave the way for innovations in materials science and engineering (Drujon et al., 1993).
Environmental and Stress Physiology
The work on 1-aminocyclopropane-1-carboxylic acid deaminase producing beneficial rhizobacteria illustrates the potential of leveraging microbial interactions to enhance plant growth under stress conditions, offering strategies for improving crop resilience to drought and salt stress. This research suggests practical agronomic applications in enhancing bioethanol production, emphasizing the interconnectedness of microbial processes and plant physiology in sustainable agriculture (Tiwari et al., 2018).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for [1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI) involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Cyclopropane", "Ethyl diazoacetate", "Copper(I) chloride", "Sodium iodide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Acetic acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Cyclopropane is reacted with ethyl diazoacetate in the presence of copper(I) chloride to form the corresponding cyclopropane carboxylic acid ethyl ester.", "Step 2: The cyclopropane carboxylic acid ethyl ester is treated with sodium iodide in acetone to form the corresponding cyclopropane carboxylic acid.", "Step 3: The cyclopropane carboxylic acid is then reacted with hydrochloric acid to form the corresponding cyclopropane carboxylic acid hydrochloride salt.", "Step 4: The cyclopropane carboxylic acid hydrochloride salt is treated with sodium hydroxide to form the free acid.", "Step 5: The free acid is esterified with ethanol in the presence of sulfuric acid to form the ethyl ester.", "Step 6: The ethyl ester is purified by recrystallization from ethanol and diethyl ether.", "Step 7: The trans isomer is obtained by treating the crude product with acetic acid and sodium bicarbonate." ] } | |
CAS RN |
144072-15-1 |
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.209 |
IUPAC Name |
ethyl (1R,2S)-2-cyclopropylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-2-11-9(10)8-5-7(8)6-3-4-6/h6-8H,2-5H2,1H3/t7-,8+/m0/s1 |
InChI Key |
PSFHNXQFRCLLFX-JGVFFNPUSA-N |
SMILES |
CCOC(=O)C1CC1C2CC2 |
synonyms |
[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



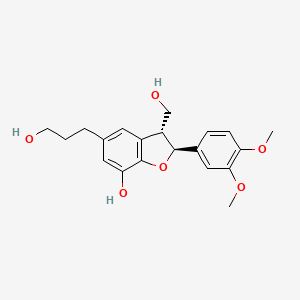
![(3S,10R,13S,14S,16R)-16-Bromo-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[A]phenanthren-17(2H)-one](/img/structure/B589415.png)
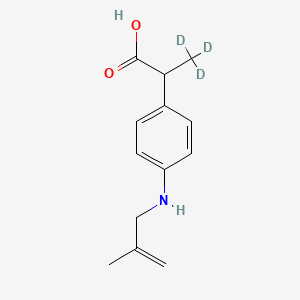
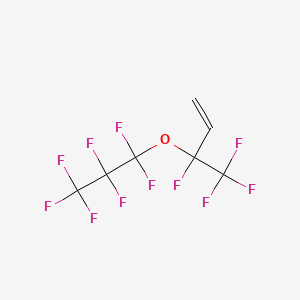
![Sodium;2-[2-ethoxyethyl-(2-methyl-1-phenylprop-1-enyl)amino]-2-oxoethanesulfonate](/img/structure/B589421.png)

